Dicyclopentyl(diethoxy)silane

Description

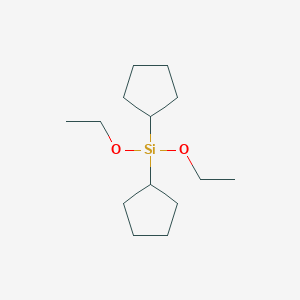

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dicyclopentyl(diethoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2Si/c1-3-15-17(16-4-2,13-9-5-6-10-13)14-11-7-8-12-14/h13-14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAXOELGJXMINU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1CCCC1)(C2CCCC2)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601048 | |

| Record name | Dicyclopentyl(diethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180506-24-5 | |

| Record name | 1,1′-(Diethoxysilylene)bis[cyclopentane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180506-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclopentyl(diethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentane, 1,1'-(diethoxysilylene)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Preparative Routes for Dicyclopentyl Diethoxy Silane

Classical and Contemporary Synthetic Strategies for Alkoxysilanes

The preparation of alkoxysilanes, including Dicyclopentyl(diethoxy)silane, is rooted in a set of classical reactions that have been refined over decades, alongside more contemporary strategies offering improved efficiency and selectivity. These core methodologies provide a versatile toolkit for chemists to construct a wide array of organosilicon compounds.

Hydrosilylation is a powerful and atom-economical method for forming silicon-carbon bonds. wikipedia.orgnih.gov The reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. mdpi.com To synthesize this compound via this route, the primary precursors would be a silane (B1218182) containing two hydride functional groups and two ethoxy groups, such as diethoxydihydrosilane (H₂Si(OEt)₂), and cyclopentene (B43876).

The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. mdpi.comyoutube.com The general mechanism, known as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene (cyclopentene), insertion of the alkene into the metal-hydride bond, and finally, reductive elimination to yield the desired alkylsilane product and regenerate the catalyst. wikipedia.org The reaction generally results in an anti-Markovnikov addition, where the silicon atom attaches to the less substituted carbon of the double bond. wikipedia.orgnih.gov

General Reaction Scheme: 2 C₅H₈ + H₂Si(OC₂H₅)₂ → (C₅H₉)₂Si(OC₂H₅)₂

This approach is highly valued in industrial applications for its efficiency and the direct formation of the Si-C bond. nih.gov

A widely used and straightforward method for preparing alkoxysilanes is through the nucleophilic substitution of halogens on a halosilane precursor with an alcohol. For this compound, the key intermediate is Dicyclopentyldichlorosilane, ((C₅H₉)₂SiCl₂).

This dichlorosilane (B8785471) precursor is reacted with ethanol (B145695) (C₂H₅OH). In this reaction, the oxygen atom of the ethanol acts as a nucleophile, attacking the electrophilic silicon center and displacing a chloride ion. This process is repeated for the second chlorine atom. The reaction typically generates hydrogen chloride (HCl) as a byproduct, which is often scavenged by adding a base, such as a tertiary amine (e.g., triethylamine), to drive the reaction to completion.

General Reaction Scheme: (C₅H₉)₂SiCl₂ + 2 C₂H₅OH → (C₅H₉)₂Si(OC₂H₅)₂ + 2 HCl

This method is advantageous due to the high reactivity of chlorosilanes and the wide availability of various alcohols, allowing for the synthesis of a diverse range of alkoxysilanes. The primary challenge lies in the initial synthesis of the organodichlorosilane precursor.

Organometallic reagents, particularly Grignard reagents, have been fundamental to the synthesis of organosilanes since the pioneering work of F. Stanley Kipping. gelest.com This method allows for the direct formation of silicon-carbon bonds by reacting a silicon halide or a tetraalkoxysilane with an organomagnesium halide. gelest.comthermofisher.com

To prepare this compound, one can employ the Grignard reagent cyclopentylmagnesium halide (e.g., C₅H₉MgCl or C₅H₉MgBr), which is prepared by reacting cyclopentyl halide with magnesium metal. thermofisher.com This reagent is then reacted with a tetraalkoxysilane, specifically tetraethoxysilane (Si(OC₂H₅)₄). The nucleophilic cyclopentyl group from the Grignard reagent attacks the silicon atom, displacing two of the ethoxy groups in a stepwise substitution.

General Reaction Scheme: 2 C₅H₉MgCl + Si(OC₂H₅)₄ → (C₅H₉)₂Si(OC₂H₅)₂ + 2 MgCl(OC₂H₅)

The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). gelest.com Careful control of the stoichiometry (a 2:1 molar ratio of Grignard reagent to tetraethoxysilane) is crucial to achieve the desired disubstituted product and avoid mixtures of mono-, tri-, or tetra-substituted silanes.

Table 1: Comparison of Classical Synthetic Strategies for this compound

| Methodology | Primary Precursors | Key Reagents/Catalysts | Primary Byproducts | Key Advantages | Key Challenges |

|---|---|---|---|---|---|

| Hydrosilylation | Cyclopentene, Diethoxydihydrosilane | Platinum complexes (e.g., Karstedt's catalyst) | None (in ideal reaction) | High atom economy; direct Si-C bond formation. | Availability and handling of hydrosilane precursors; catalyst cost. |

| Alkoxy Substitution | Dicyclopentyldichlorosilane, Ethanol | Base (e.g., Triethylamine) to scavenge HCl | Hydrogen Chloride (HCl), Amine hydrochloride salt | High reactivity; versatile for various alkoxy groups. | Requires pre-synthesis of the dichlorosilane; corrosive byproduct. |

| Organometallic (Grignard) | Cyclopentyl Halide, Magnesium, Tetraethoxysilane | Ether solvent (e.g., THF) | Magnesium salts (e.g., MgCl(OC₂H₅)) | Utilizes readily available starting materials. | Requires strict stoichiometric control; sensitive to moisture. |

Advanced Approaches in this compound Synthesis for Research Scale

Modern synthetic chemistry emphasizes not only high yield and purity but also catalytic efficiency, selectivity, and sustainability. Research into organosilane synthesis reflects these priorities, with a focus on developing more sophisticated catalytic systems and environmentally benign processes.

While platinum complexes are the benchmark for hydrosilylation, research has expanded to include catalysts based on other transition metals such as cobalt, nickel, and rhodium, which can offer different reactivity, selectivity, and cost profiles. nih.govacs.orgrsc.org For the synthesis of this compound via hydrosilylation, catalyst design is paramount for controlling selectivity. This includes:

Regioselectivity : Ensuring the anti-Markovnikov addition to cyclopentene to form the desired cyclopentyl group rather than other isomers. nih.gov

Chemoselectivity : Preventing side reactions, such as alkene isomerization or dehydrogenative silylation. nih.gov

The choice of ligands attached to the metal center plays a critical role. Chiral ligands, for instance, have been used to achieve asymmetric hydrosilylation, which is crucial for producing optically active silanes. organic-chemistry.orglibretexts.org For a symmetric molecule like this compound, the focus is less on enantioselectivity and more on maximizing the efficiency and turnover number of the catalyst to reduce costs and metal contamination in the final product.

In Grignard-based syntheses, selectivity is controlled primarily by stoichiometry and reaction conditions. However, the reactivity can be modulated by the choice of solvent and the presence of additives that can break up oligomeric Grignard species, potentially leading to cleaner reactions and higher yields of the target disubstituted silane. researchgate.net

Table 2: Catalyst Systems and Their Influence on Selectivity in Alkene Hydrosilylation

| Catalyst Type | Common Examples | Typical Substrates | Primary Selectivity Control | Notes |

|---|---|---|---|---|

| Platinum-Based | Speier's (H₂PtCl₆), Karstedt's | Terminal & Internal Alkenes | High activity, generally favors anti-Markovnikov addition. | The most widely used industrial catalyst for hydrosilylation. wikipedia.org |

| Cobalt-Based | (i-PrPDI)CoCl₂, Cobalt Pincer Complexes | Terminal Alkenes, Dienes | Can be tuned for Markovnikov vs. anti-Markovnikov products depending on ligands and substrate. nih.govnih.gov | Offers a lower-cost alternative to platinum with tunable selectivity. |

| Nickel-Based | Salen-type Ni(II) complexes | Aromatic & Aliphatic Alkenes | Selectivity can depend on the electronic nature of the alkene substrate. rsc.org | Earth-abundant metal catalyst, operates under mild conditions. |

| Rhodium-Based | Wilkinson's catalyst ([RhCl(PPh₃)₃]) | Terminal Alkynes, Alkenes | Can provide access to different isomers (e.g., cis-vinylsilanes from alkynes). sigmaaldrich.com | Often used for specific transformations where Pt is less effective. |

The principles of green chemistry aim to design chemical processes that minimize environmental impact. yale.edusigmaaldrich.com In organosilane synthesis, this translates to several key areas of research and development:

Alternative Feedstocks : Traditional routes often start with the energy-intensive carbothermal reduction of silica (B1680970) (SiO₂) to silicon metal. researchgate.net Greener approaches explore the direct depolymerization of silica, potentially from renewable biogenic sources like rice hull ash, to form alkoxysilanes, thereby bypassing the high-temperature metallurgical step. researchgate.netumich.eduresearchgate.net

Avoiding Halogenated Intermediates : Syntheses that rely on chlorosilanes, like the alkoxy substitution pathway, generate corrosive HCl as a byproduct. mdpi.com Direct synthesis methods, where alcohols react with silicon metal in the presence of a copper catalyst (a variation of the Müller-Rochow process), can produce alkoxysilanes without chlorine-based intermediates. mdpi.com This aligns with the principle of designing less hazardous chemical syntheses. consensus.app

Catalyst Sustainability : Moving from precious metal catalysts like platinum to catalysts based on more earth-abundant and less toxic metals such as iron or cobalt is a significant aspect of sustainable chemistry. nih.govacs.org The development of reusable, heterogeneous catalysts also simplifies product purification and reduces waste. acs.org

These green chemistry approaches are driving innovation in the production of all organosilanes, aiming for processes that are not only efficient and selective but also environmentally responsible.

Purification and Analytical Quality Control Protocols for Research-Grade this compound

The synthesis of this compound yields a crude product that necessitates rigorous purification to meet the standards of research-grade material. Subsequently, a comprehensive suite of analytical techniques is employed to verify the purity, identity, and consistency of the final product.

Following the initial synthesis, the crude this compound is typically purified by distillation under reduced pressure google.com. This method is effective for separating the desired silane from non-volatile impurities and residual solvents. The process involves heating the crude liquid to its boiling point at a reduced pressure, allowing the this compound to vaporize and then be condensed back into a liquid in a separate container, leaving impurities behind. For organoalkoxysilanes, column chromatography can also be a viable purification technique mdpi.com.

To ensure the quality of research-grade this compound, a multi-faceted analytical approach is essential. The primary method for assessing purity is Gas Chromatography (GC), often coupled with Flame Ionization Detection (FID). Commercial specifications for similar silanes, such as dicyclopentyl(dimethoxy)silane (B144380), typically require a purity of at least 98% as determined by GC fishersci.catcichemicals.comcalpaclab.com.

Structural confirmation and further purity assessment are achieved through various spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS) is utilized to confirm the molecular weight and fragmentation pattern of the compound, corroborating the identity of the GC peak google.comdss.go.th. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and ²⁹Si NMR, provides detailed information about the molecular structure, confirming the presence and connectivity of the dicyclopentyl and diethoxy groups attached to the silicon atom google.comrsc.org. Infrared (IR) spectroscopy is also employed to identify the characteristic vibrational frequencies of the chemical bonds present in the molecule google.com.

Physical properties also serve as important quality control parameters. These include the refractive index and density of the compound, which are measured at a specific temperature and compared against established standards google.comottokemi.com.

The combination of these purification and analytical protocols ensures that research-grade this compound is of high purity and has a well-defined chemical identity, which is crucial for its application in further research and development.

Table 1: Typical Purity Specifications for Research-Grade Dicyclopentyl(alkoxy)silanes

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | >98.0% | Gas Chromatography (GC) fishersci.catcichemicals.com |

Table 2: Analytical Techniques for Quality Control

| Analytical Technique | Information Provided |

|---|---|

| Gas Chromatography (GC) | Purity assessment fishersci.catcichemicals.comcalpaclab.comottokemi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and structural confirmation google.comdss.go.th |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Confirmation of proton environments in the molecular structure google.comrsc.org |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Confirmation of carbon framework of the molecule rsc.orgresearchgate.net |

| ²⁹Si Nuclear Magnetic Resonance (²⁹Si NMR) | Information about the silicon environment rsc.orgrsc.org |

| Infrared (IR) Spectroscopy | Identification of functional groups and bond vibrations google.com |

| Refractive Index Measurement | Physical property for identity and purity check google.comottokemi.com |

Table 3: Physical Properties of a Related Compound: Dicyclopentyl(dimethoxy)silane

| Property | Value |

|---|---|

| Density | 0.986 g/mL at 25 °C google.com |

| Refractive Index | 1.4651 at 25 °C google.com |

Iii. Advanced Spectroscopic and Structural Elucidation of Dicyclopentyl Diethoxy Silane and Its Derivatives/adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organosilicon compounds like Dicyclopentyl(diethoxy)silane. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ²⁹Si—NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule.

¹H NMR spectroscopy provides data on the number, type, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons of the cyclopentyl rings and the ethoxy groups.

Ethoxy Group Protons (-OCH₂CH₃): These protons typically appear as two distinct multiplets. The methylene (B1212753) protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, causing their signal to appear further downfield. They are split into a quartet by the neighboring methyl protons. The terminal methyl protons (-CH₃) appear further upfield as a triplet, due to coupling with the adjacent methylene protons.

Cyclopentyl Group Protons (-C₅H₉): The 18 protons on the two cyclopentyl rings, which include methine (Si-CH) and methylene (-CH₂-) protons, are magnetically non-equivalent. This results in a complex series of overlapping multiplets in the upfield region of the spectrum.

For a closely related compound, Dicyclopentyl(dimethoxy)silane (B144380), ¹H-NMR analysis in deuterated chloroform (B151607) (CDCl₃) showed a complex multiplet for the cyclopentyl protons between 2.2 and 0.7 ppm. google.com The ethoxy groups in this compound would replace the singlet expected for methoxy (B1213986) protons with the characteristic quartet and triplet.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| Ethoxy | -OCH₂ CH₃ | 3.6 - 3.9 | Quartet (q) |

| Ethoxy | -OCH₂CH₃ | 1.1 - 1.3 | Triplet (t) |

| Cyclopentyl | Si-CH - | 1.8 - 2.2 | Multiplet (m) |

Note: Predicted values are based on standard chemical shift ranges for similar structural motifs.

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. For this compound, distinct signals are anticipated for the carbons of the ethoxy groups and the cyclopentyl rings.

Ethoxy Carbons (-OCH₂CH₃): Two signals are expected: one for the methylene carbon (-OCH₂-) bonded to oxygen, appearing in the downfield region (typically 55-65 ppm), and one for the terminal methyl carbon (-CH₃) in the upfield region (typically 15-20 ppm).

Cyclopentyl Carbons (-C₅H₉): Due to symmetry, the ten carbons of the two cyclopentyl rings may not all be unique. The carbon atom directly attached to the silicon (Si-C) will have a characteristic chemical shift, while the other methylene carbons of the ring will produce signals in the aliphatic region of the spectrum. The precise number of signals and their shifts depend on the molecule's conformation.

Computational methods and correlation with experimental data for similar structures are often used to make definitive assignments. researchgate.netmdpi.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Ethoxy | -OC H₂CH₃ | 55 - 65 |

| Ethoxy | -OCH₂C H₃ | 15 - 20 |

| Cyclopentyl | Si-C H- | 25 - 35 |

Note: Predicted values are based on established ranges for organosilanes.

²⁹Si NMR is a powerful tool specifically for organosilicon compounds, as it directly probes the silicon nucleus. The chemical shift (δ) of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, which has a tetra-coordinated silicon atom with two carbon and two oxygen substituents (C₂SiO₂ environment), a single resonance is expected. The chemical shift provides confirmation of the silicon's coordination environment and can be used to monitor reactions such as hydrolysis or condensation, where the formation of Si-O-Si bonds would cause a significant shift in the signal. researchgate.net

In the context of catalysis, this compound can form complex adducts with metal centers or other reagents. One-dimensional NMR spectra of these adducts can be difficult to interpret due to signal overlap. Two-dimensional (2D) NMR techniques are indispensable for resolving these complex structures. nih.govresearchgate.netscispace.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of connections between adjacent protons, which is crucial for assigning the complex multiplets of the cyclopentyl rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C), providing an unambiguous link between the proton and carbon skeletons of the molecule.

These advanced techniques are essential for characterizing the structure of transient catalytic intermediates and understanding the mechanism of reactions involving this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Assignment and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are highly effective for identifying key functional groups within this compound and studying its interactions with surfaces or other molecules. mdpi.comethz.chmdpi.comrsc.org

The infrared spectrum of the analogous compound Dicyclopentyl(dimethoxy)silane confirms the presence of characteristic organosilicon bands. google.com The spectrum of this compound is expected to show similar features, with specific bands corresponding to its unique functional groups.

Key vibrational modes include:

Si-O-C Stretching: Strong, characteristic bands appear in the 1050-1150 cm⁻¹ region, confirming the presence of the alkoxy groups bonded to silicon. mdpi.com

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the cyclopentyl and ethoxy groups. mdpi.com

Si-C Stretching: Vibrations associated with the silicon-carbon bond are typically found in the fingerprint region of the spectrum.

Ring Vibrations: The cyclopentyl rings will exhibit characteristic ring deformation and breathing modes.

Raman spectroscopy provides complementary information, particularly for the more symmetric, less polar bonds, and is a powerful tool for analyzing silane (B1218182) reactions and siloxane formation. rsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | -CH₃, -CH₂-, -CH | 2850 - 2970 | Strong |

| Si-O-C Asymmetric Stretch | Si-O-C | 1050 - 1150 | Strong |

| C-O Stretch | C-O | 1000 - 1200 | Strong |

| CH₂/CH₃ Deformation | -CH₃, -CH₂- | 1370 - 1470 | Medium |

Source: Data compiled from general vibrational spectroscopy principles for organosilanes. mdpi.commdpi.comdoi.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. chemguide.co.uk When this compound is analyzed, it first forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight.

For the related compound Dicyclopentyl(dimethoxy)silane, a molecular ion peak was observed at m/z = 228. google.com Given the molecular formula of this compound (C₁₄H₂₈O₂Si), its molecular ion peak is expected at m/z = 256.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, more stable charged fragments. chemguide.co.uklibretexts.org The analysis of these fragments provides valuable structural confirmation. Common fragmentation pathways for alkoxysilanes include:

Loss of an Alkoxy Group: A primary fragmentation pathway is the cleavage of a Si-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a prominent peak at M-45 (m/z = 211).

Loss of an Alkyl Group: Cleavage of a Si-C bond can lead to the loss of a cyclopentyl radical (•C₅H₉), giving a peak at M-69 (m/z = 187).

Rearrangements and Further Fragmentation: Subsequent losses of smaller neutral molecules like ethene (C₂H₄) from the ethoxy groups or fragmentation of the cyclopentyl rings can also occur, leading to a series of smaller peaks that form a characteristic pattern. cas.cnresearchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 256 | [C₁₄H₂₈O₂Si]⁺ | Molecular Ion (M⁺) |

| 211 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical |

| 187 | [M - C₅H₉]⁺ | Loss of a cyclopentyl radical |

| 167 | [M - C₂H₅O - C₂H₄]⁺ | Loss of ethoxy followed by loss of ethene |

Note: Fragmentation pathways are predicted based on established principles of mass spectrometry. chemguide.co.uklibretexts.orgnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis of this compound and its Metal Complexes

An XRD analysis of a crystalline derivative of this compound, such as a metal complex, would involve irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the crystal, from which the atomic positions can be determined.

To illustrate the type of information obtained from such an analysis, the following table presents a hypothetical set of crystallographic data for a generic metal complex of a dialkoxysilane.

| Parameter | Illustrative Value |

|---|---|

| Empirical Formula | CxHyOzSiM |

| Formula Weight | Value (g/mol) |

| Temperature | Value (K) |

| Wavelength | Value (Å) |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P21/c |

| Unit Cell Dimensions | a = value (Å), α = 90° b = value (Å), β = value (°) c = value (Å), γ = 90° |

| Volume | Value (Å3) |

| Z | Value |

| Calculated Density | Value (Mg/m3) |

In-Situ and Operando Spectroscopic Characterization of this compound in Active Catalytic Environments

To understand the precise role of this compound as an external electron donor in Ziegler-Natta catalysis, it is essential to study its behavior under real reaction conditions. In-situ and operando spectroscopic techniques are invaluable for this purpose, as they allow for the monitoring of the catalyst system as the polymerization reaction proceeds. These methods provide insights into the interactions between the silane donor and the catalyst surface, as well as any transformations the donor may undergo.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for studying solid catalysts. In the context of Ziegler-Natta polymerization, DRIFTS can be used to probe the adsorption of this compound onto the MgCl₂-supported catalyst. By monitoring changes in the vibrational spectra, it is possible to identify the nature of the interaction between the silane's alkoxy groups and the Lewis acid sites on the catalyst surface.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy is another surface-sensitive technique that can be applied to study the catalyst-donor interactions. In an in-situ setup, ATR-FTIR can provide information on the competitive adsorption of the silane donor, the cocatalyst (e.g., triethylaluminium), and the monomer on the catalyst surface.

Raman Spectroscopy offers complementary information to infrared techniques. It is particularly useful for studying the symmetric vibrations of molecules and can be employed in an operando mode to monitor the polymerization process. For instance, Raman spectroscopy could potentially be used to observe changes in the Si-O-C and Si-C bonds of this compound upon its interaction with the catalyst components.

While specific in-situ or operando spectra for this compound are not detailed in the available literature, the following table summarizes the typical infrared vibrational modes of interest for an alkoxysilane donor interacting with a Ziegler-Natta catalyst surface.

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Information Provided |

|---|---|---|

| ν(C-H) of alkyl groups | 2850 - 3000 | Presence and integrity of the cyclopentyl and ethoxy groups. |

| ν(Si-O-C) | 1000 - 1100 | Interaction of the ethoxy groups with the catalyst surface; potential shifts indicate coordination. |

| ν(Si-C) | 600 - 800 | Stability of the silicon-cyclopentyl bond. |

| δ(CH₂) and δ(CH₃) | 1300 - 1500 | Conformational changes in the alkyl groups upon adsorption. |

Iv. Mechanistic Investigations of Dicyclopentyl Diethoxy Silane As an External Electron Donor

Complexation and Coordination Chemistry with Transition Metal Centers in Ziegler-Natta Catalysts

The fundamental role of Dicyclopentyl(diethoxy)silane as an EED begins with its coordination to the active centers of the Ziegler-Natta catalyst, which are typically titanium species supported on a magnesium chloride matrix. This interaction is crucial for enhancing the stereoselectivity of the catalyst.

The coordination of this compound to the titanium active sites is a dynamic process. It is believed that the silane (B1218182) molecule can displace other weakly coordinated species at or near the active center. The reaction between the organoaluminum cocatalyst, such as triethylaluminum (B1256330) (AlEt3), and the internal electron donor can lead to the creation of available sites for the adsorption of the external donor rsc.org. The precise stoichiometry of the silane-metal adduct is not definitively established and is likely influenced by the specific catalyst preparation and polymerization conditions. The interaction is a complex interplay between the external donor, the internal donor, and the organoaluminum cocatalyst on the catalyst surface rsc.org.

This compound exerts both electronic and steric effects on the Ziegler-Natta active sites, which are key to its function in controlling polymer stereochemistry scilit.com.

Electronic Effects: The oxygen atoms in the diethoxy groups of the silane are Lewis basic and can donate electron density to the titanium center. This electronic modification can alter the reactivity of the active site, influencing the rate of monomer insertion and the stability of the growing polymer chain.

Steric Effects: The bulky dicyclopentyl groups of the silane provide significant steric hindrance around the active site. This steric bulk is thought to be a primary factor in enforcing a specific orientation of the incoming propylene (B89431) monomer, thereby leading to a high degree of isotacticity in the resulting polypropylene (B1209903). Computational studies on the closely related DCPDMS have highlighted the pivotal role of steric effects in enhancing stereoselectivity rsc.org. The sterically demanding alkyl substituents of such dialkoxydialkylsilanes are a key feature for their application as external donors google.com.

Role in Modulating Catalyst Active Site Heterogeneity and Distribution

Heterogeneous Ziegler-Natta catalysts are known to possess a variety of active sites with different reactivities and stereoselectivities. This compound plays a crucial role in modifying this distribution of active sites.

One of the primary functions of external donors like this compound is to increase the stereospecificity of the catalyst system. This is achieved through the selective deactivation or "poisoning" of non-stereospecific (aspecific) active sites, which are responsible for the formation of undesirable atactic polypropylene scilit.com. By preferentially coordinating to these aspecific sites, the silane renders them inactive towards polymerization.

Influence on Polymerization Kinetics and Chain Propagation Mechanisms

The interaction of this compound with the catalyst active sites has a direct impact on the kinetics of the polymerization reaction and the mechanism of polymer chain growth.

Studies on similar silane donors have shown that while the number of active centers may be reduced, the chain propagation rate constant (kp) of the highly isospecific active centers can be enhanced researchgate.net. This selective activation of the most stereospecific sites contributes to the production of highly isotactic polypropylene. The presence of hydrogen as a chain transfer agent can further influence the polymerization kinetics, with its effect being modulated by the type and concentration of the external donor scilit.com. The use of dicyclopentyl(dimethoxy)silane (B144380) has been shown to result in high catalyst activity and stereoselectivity uwaterloo.ca.

Below is a summary of the general effects of this compound (and its dimethoxy analog) on Ziegler-Natta polymerization based on available research.

| Parameter | Effect of this compound Addition |

| Catalyst Activity | Generally decreases due to poisoning of some active sites. |

| Polymer Isotacticity | Significantly increases. |

| Aspecific Active Sites | Selectively poisoned or converted to isospecific sites. |

| Isospecific Active Sites | Chain propagation rate may be enhanced. |

| Polymer Molecular Weight | Can be influenced, often in conjunction with hydrogen concentration. |

| Molecular Weight Distribution | Can be narrowed. |

This table provides a generalized summary based on the known effects of dicyclopentyl(dialkoxy)silane type external donors.

V. Impact of Dicyclopentyl Diethoxy Silane on Olefin Polymerization Performance and Polymer Microstructure

Control of Propylene (B89431) Stereoregularity (Tacticity) in Ziegler-Natta Polymerization

In the realm of Ziegler-Natta catalysis, achieving a high degree of stereocontrol during propylene polymerization is paramount for producing polypropylene (B1209903) with desired mechanical and thermal properties. wikipedia.orglibretexts.org The arrangement of methyl groups along the polymer backbone, known as tacticity, can be isotactic (all on the same side), syndiotactic (alternating sides), or atactic (randomly arranged). libretexts.org Dicyclopentyl(diethoxy)silane, when used as an external donor, significantly influences the stereospecificity of the catalyst, leading to a more ordered polymer structure.

The addition of this compound to a Ziegler-Natta catalyst system is a well-established method for enhancing the isotactic index of polypropylene. The isotactic index is a measure of the crystalline, isotactic fraction of the polymer. The bulky cyclopentyl groups of the silane (B1218182) molecule are thought to interact with the active sites on the catalyst surface, selectively deactivating the aspecific sites that produce atactic polypropylene. mdpi.com This selective poisoning of non-stereospecific sites allows the isospecific sites to dominate the polymerization process, resulting in a polymer with a higher degree of isotacticity. researchgate.net Research on similar dialkoxysilanes has shown that the use of such external donors can elevate the isotactic index of polypropylene to over 95%. researchgate.net

The mechanism of stereoregulation involves the coordination of the external donor to the magnesium chloride support and the titanium active centers of the catalyst. This interaction modifies the electronic and steric environment of the active sites, thereby influencing the orientation of the incoming propylene monomer and ensuring a stereoregular insertion into the growing polymer chain. wikipedia.org The result is a polymer with a highly ordered microstructure, which translates to improved crystallinity, higher melting point, and enhanced mechanical strength.

Table 1: Effect of External Donor on Polypropylene Isotacticity

| External Donor | Isotactic Index (%) | Reference |

|---|---|---|

| None | 79.0 | mdpi.com |

| Cyclohexyl methyl dimethoxysilane (B13764172) | 97.6 - 98.7 | mdpi.com |

| Dicyclopentyl(dimethoxy)silane (B144380) (analogue) | >95 | researchgate.net |

Note: Data for Dicyclopentyl(dimethoxy)silane is presented as an analogue due to the limited direct data for this compound. The performance is expected to be comparable.

A key function of this compound as an external donor is to suppress the formation of atactic polypropylene, which is an amorphous and undesirable byproduct in many applications. libretexts.org By selectively deactivating the aspecific catalyst sites, the formation of atactic chains is significantly reduced. mdpi.com This leads to a cleaner polymerization process and a final product with more consistent properties.

Furthermore, external donors like this compound can also play a role in minimizing regio-irregularities in the polymer chain. Regio-irregularities, such as 2,1-insertions of the propylene monomer, can disrupt the crystalline structure of the polymer and negatively impact its properties. The steric hindrance provided by the bulky cyclopentyl groups of the silane can help to enforce the more favorable 1,2-insertion of the monomer, leading to a more linear and regioregular polymer chain. wikipedia.org

Modulation of Polymer Molecular Weight and Molecular Weight Distribution

The molecular weight and molecular weight distribution of a polymer are critical parameters that determine its processing behavior and end-use performance. This compound, in addition to its role in stereocontrol, also exerts a significant influence on these molecular characteristics.

The Melt Flow Rate (MFR) is an indirect measure of a polymer's molecular weight, with a higher MFR indicating a lower average molecular weight. specialchem.com The use of this compound as an external donor generally leads to a decrease in the MFR of the resulting polypropylene, signifying an increase in its average molecular weight. researchgate.net This is attributed to the suppression of chain transfer reactions, which will be discussed in more detail in the following section.

The ability to control the MFR is crucial for tailoring the processing characteristics of the polymer. A lower MFR is often desirable for applications requiring high melt strength, such as blow molding and thermoforming, while a higher MFR is suitable for injection molding where high flowability is required. By adjusting the type and concentration of the external donor, the MFR of the polypropylene can be fine-tuned to meet the demands of specific applications. mdpi.com

Table 2: Influence of External Donor on Polymer Molecular Weight and MFR

| External Donor | Average Molecular Weight (Mw) | Melt Flow Rate (MFR) (g/10 min) |

|---|---|---|

| Without Donor | Lower | Higher |

| With this compound | Higher | Lower |

This table illustrates the general trend observed with the use of bulky silane external donors.

The Polydispersity Index (PDI) is a measure of the breadth of the molecular weight distribution of a polymer. A lower PDI indicates a more uniform distribution of polymer chain lengths. The use of this compound as an external donor typically leads to a narrowing of the molecular weight distribution, resulting in a lower PDI. researchgate.net This effect is primarily due to the deactivation of a variety of active sites with different chain propagation and termination rates. By creating a more homogeneous set of active sites, a more uniform polymer is produced.

Effects on Hydrogen Sensitivity and Molecular Weight Control during Polymerization

Hydrogen is a critical agent in olefin polymerization, used to control the molecular weight of the polymer through chain transfer reactions. The effectiveness of hydrogen in this role is known as hydrogen sensitivity or hydrogen response. The choice of external electron donor significantly modulates this response.

Bulky silane donors, such as Dicyclopentyldimethoxysilane (B162888) (D-donor), are known to provide good catalyst activity, particularly for producing polymers with low melt flow rates (MFR), which corresponds to high molecular weight. google.com The structure of the external donor directly influences hydrogen activation. diva-portal.org Catalyst systems employing novel cycloalkoxy silane compounds have been shown to improve hydrogen sensitivity, leading to the production of polymers with higher MFR and lower average molecular weights compared to commercial donors like cyclohexyl(methyl)dimethoxysilane. mdpi.com This indicates that the donor structure can be tailored to enhance the catalyst's response to hydrogen, allowing for precise control over the polymer's molecular weight. mdpi.com

In comparative studies, aminosilane-type donors have demonstrated a very high hydrogen response, even when compared to dialkyl-dialkoxy silane compounds. mdpi.com For instance, when comparing D-donor with the aminosilane (B1250345) dipiperidyldimethoxysilane (Donor-Py), the latter was found to exhibit a better hydrogen response. mdpi.com This allows for the production of polypropylene with a desirable balance of high isotacticity and controlled molecular weight. mdpi.com The ability of an external donor to facilitate a strong response to hydrogen is crucial for producing various grades of polymers with a wide range of melt flow characteristics.

| External Donor Type | Key Structural Feature | Observed Hydrogen Sensitivity | Impact on Polymer | Reference |

|---|---|---|---|---|

| Dicyclopentyl-alkoxysilane (D-donor) | Bulky, cyclic alkyl groups | Good | Offers good activity for high molecular weight (low MFR) polymers. google.com | google.com |

| Cyclohexyl(methyl)dimethoxysilane (C-donor) | One bulky and one small alkyl group | Moderate | Considered a standard with a smooth response to hydrogen. google.com | google.comresearchgate.net |

| Aminosilanes (e.g., U-donor, T01 donor) | Nitrogen-containing groups | Very High | Allows for production of high MFR polymers while maintaining high stereoregularity. mdpi.com | mdpi.com |

| Novel Cycloalkoxy Silanes | Synthesized cycloalkoxy structures | Very Good | Improved hydrogen sensitivity over commercial donors, yielding higher MFR. mdpi.com | mdpi.com |

Comparative Studies with Other External Electron Donors

The performance of this compound and its analogue Dicyclopentyldimethoxysilane (D-donor) is best understood through comparison with other classes of external donors. These studies highlight the unique advantages conferred by the bulky dicyclopentyl structure.

When compared with cyclohexyl(methyl)dimethoxysilane (C-donor), the D-donor typically leads to a 20-30% increase in catalytic activity and a higher isotactic index in the resulting polypropylene. researchgate.net Furthermore, polymers produced with D-donor exhibit higher number-average and weight-average molecular masses. researchgate.net In another study, copolymers produced with D-donors showed higher isospecificity compared to those made with Diisopropyldimethoxysilane (P-donor). diva-portal.org

Comparisons also extend to aminosilanes. While D-donor, an alkoxysilane, generally shows lower catalytic activity reduction compared to aminosilanes like dipiperidyldimethoxysilane (DPPDMS), the latter can be more efficient in enhancing isoselectivity. elsevierpure.comresearchgate.net However, polymers produced with D-donor often display a narrower molecular weight distribution than those obtained with aminosilane donors. elsevierpure.comresearchgate.net This demonstrates a trade-off between activity, stereoselectivity, and control over polymer chain length distribution that is dependent on the donor's chemical nature.

| Performance Metric | Dicyclopentyldimethoxysilane (D-donor) | Cyclohexyl(methyl)dimethoxysilane (C-donor) | Diisopropyldimethoxysilane (P-donor) | Aminosilanes (e.g., DPPDMS) | Reference |

|---|---|---|---|---|---|

| Catalyst Activity | Higher than C-donor | Baseline | - | Lower activity than D-donor | researchgate.netelsevierpure.com |

| Polymer Isotacticity | Higher than C-donor and P-donor | Baseline | Lower than D-donor | Can be higher than D-donor | diva-portal.orgresearchgate.netresearchgate.net |

| Molecular Weight (Mw) | Higher | Lower | - | Variable | researchgate.net |

| Molecular Weight Distribution (MWD) | Narrower than aminosilanes | - | Lower Polydispersity Index (PDI) | Broader than D-donor | diva-portal.orgelsevierpure.com |

The performance of an alkoxysilane donor in Ziegler-Natta catalysis is intrinsically linked to its molecular structure, specifically the nature of the alkyl (R) and alkoxy (OR') groups attached to the silicon atom (R₂Si(OR')₂). researchgate.net The primary role of these external donors is to selectively deactivate the non-stereospecific active sites on the catalyst surface, thereby enhancing the isotacticity of the resulting polymer. researchgate.net

The effectiveness of this deactivation process is strongly dependent on the steric bulk of the hydrocarbon groups. researchgate.net Donors with bulky alkyl groups, such as the two cyclopentyl groups in this compound, are highly effective at this selective poisoning. This steric hindrance prevents the donor molecule from deactivating the highly stereospecific active centers, which are located in more sterically crowded environments on the MgCl₂ support.

Research combining experimental results with density functional theory (DFT) calculations has confirmed that essential structural characteristics of the external donors are prerequisites for achieving high catalyst activity and polymer stereospecificity. rsc.org The conformation of the hydrocarbon groups around the catalyst's active sites is a critical factor, indicating that simple bulkiness is not the only parameter; the specific shape and fit of the donor are also important. researchgate.net The size of the alkoxy groups also plays a role, with at least one non-hindered alkoxy group being necessary for the selective deactivation mechanism to function effectively. researchgate.net The superior performance of D-donor in terms of producing highly isotactic polypropylene can thus be attributed to the optimal steric profile of its two cyclopentyl substituents. researchgate.netrsc.org

The use of a single external donor often involves a compromise between catalyst activity, stereospecificity, and hydrogen response. To overcome these limitations, researchers have explored using a combination of two or more external donors, known as a mixed donor system. These systems can exhibit synergistic effects, where the performance of the mixture surpasses that of the individual components.

For instance, studies have investigated mixtures of different alkoxysilane donors. A study involving a mixed system of dicyclopentyldimethoxysilane (D-donor) and another donor found that as the proportion of D-donor in the mixture increased, the molecular weight of the isotactic polypropylene fraction and the structural uniformity of the polymer chains also increased. researchgate.net This suggests that by carefully tuning the ratio of a bulky donor like D-donor with another donor, it is possible to fine-tune the polymer's molecular architecture.

The underlying principle of mixed donor systems is that different donors can interact with different types of active sites on the heterogeneous Ziegler-Natta catalyst. researchgate.net One donor might be more effective at controlling stereospecificity, while another might enhance activity or hydrogen response. By combining them, it is possible to achieve a more comprehensive optimization of the catalyst system, leading to polymers with a superior balance of properties that may not be attainable with a single donor. researchgate.netresearchgate.net

Vi. Computational and Theoretical Insights into Dicyclopentyl Diethoxy Silane S Functionality

Density Functional Theory (DFT) Studies for Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgarxiv.orgnih.gov It is particularly useful for gaining insights into the geometry, electronic properties, and reactivity of molecules like Dicyclopentyl(diethoxy)silane.

DFT calculations can elucidate the distribution of electron density within the this compound molecule, identifying regions of high and low electron density. This information is crucial for understanding how the molecule interacts with other components of the catalytic system. Key parameters that can be calculated using DFT include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's ability to donate or accept electrons. For an external donor, a higher HOMO energy suggests a greater ability to donate electrons to the catalyst center.

Molecular Geometry: DFT is used to determine the most stable three-dimensional arrangement of atoms in the molecule, providing accurate bond lengths and angles.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | +1.2 eV | Relates to the molecule's ability to accept electrons. |

| Si-O Bond Length | 1.65 Å | Reflects the strength and nature of the silicon-oxygen bond. |

| Partial Charge on Si | +1.8 | Indicates the electrophilic nature of the silicon atom. |

| Partial Charge on O | -1.1 | Highlights the nucleophilic character of the oxygen atoms. |

DFT is instrumental in predicting the reactivity of this compound within the complex environment of a Ziegler-Natta catalytic cycle. gmu.edu By calculating the energies of reactants, transition states, and products, DFT can map out the entire reaction pathway for the interaction of the external donor with the catalyst. gmu.edu

This analysis helps to:

Identify the most likely binding sites: DFT calculations can determine the preferred coordination sites for this compound on the magnesium chloride support or the titanium active centers.

Calculate activation energies: The energy barriers for key steps, such as the adsorption of the donor or the displacement of other species, can be quantified. Lower activation energies indicate more favorable reaction pathways.

Understand the mechanism of stereoselectivity: DFT can model the interaction of the bulky cyclopentyl groups with the growing polymer chain, providing a rationale for the high isotacticity observed when using this donor.

The conformational flexibility of the cyclopentyl and ethoxy groups in this compound plays a crucial role in its effectiveness as an external donor. DFT can be used to perform a detailed conformational analysis, identifying the various low-energy conformations of the molecule and the energy barriers between them.

The steric hindrance provided by the bulky cyclopentyl groups is a key factor in the performance of this donor. DFT calculations can quantify this steric effect by mapping the molecular electrostatic potential (MEP) surface. The MEP provides a visual representation of the regions of the molecule that are sterically accessible or hindered. This information is vital for understanding how the donor interacts with the catalyst surface and influences the stereochemistry of the polymerization process.

Molecular Dynamics (MD) Simulations of Silane-Catalyst Surface Interactions

While DFT provides detailed electronic information, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound and its interaction with the catalyst surface over time. arxiv.org MD simulations model the movement of atoms and molecules based on classical mechanics, providing a "movie" of the system at the atomic level.

In the context of Ziegler-Natta catalysis, MD simulations can be used to:

Simulate the adsorption process: MD can track the trajectory of a this compound molecule as it approaches and binds to the MgCl₂ surface of the catalyst.

Analyze the orientation of the donor: The simulations can reveal the preferred orientation of the adsorbed donor molecule, which is critical for its function in controlling stereoselectivity.

Investigate the diffusion of the donor: MD can be used to study the mobility of the donor on the catalyst surface, which can influence the distribution of active sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Donor Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological or chemical activity. mdpi.com In the context of Ziegler-Natta catalysis, QSAR can be a powerful tool for the rational design of new and improved external donors. mdpi.com

A QSAR model for organosilicon donors would typically involve the following steps:

Data Collection: A dataset of different silane (B1218182) donors with their corresponding experimental activities (e.g., catalyst activity, polymer isotacticity) is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each donor. These can include electronic descriptors from DFT (e.g., HOMO energy), steric descriptors (e.g., molecular volume), and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using external validation sets.

Once a reliable QSAR model is developed, it can be used to predict the performance of new, unsynthesized silane donors, thereby guiding the design of more effective catalysts.

| Descriptor Type | Example Descriptor | Relevance to Donor Performance |

|---|---|---|

| Electronic | HOMO Energy | Correlates with the electron-donating ability. |

| Steric | Van der Waals Volume | Quantifies the bulkiness of the substituents. |

| Topological | Wiener Index | Relates to the branching of the alkyl groups. |

Force Field Development for Organosilicon Compounds in Polymerization Simulations

A significant challenge in performing accurate MD simulations of polymerization processes involving organosilicon compounds is the availability of a reliable force field. A force field is a set of parameters that describes the potential energy of a system of atoms and molecules. j-octa.com

Developing a force field specifically for organosilicon compounds like this compound for use in polymerization simulations is a complex process that involves:

Parameterization: The parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic) need to be carefully determined. This is often done by fitting to high-level quantum mechanical calculations (e.g., DFT) and experimental data.

Validation: The developed force field must be validated by comparing the results of simulations with experimental data for a range of properties, such as densities, heats of vaporization, and conformational energies.

The development of accurate force fields is crucial for enabling large-scale MD simulations that can provide valuable insights into the role of external donors in controlling the microstructure and properties of the final polymer. nih.gov

Vii. Design and Evaluation of Dicyclopentyl Diethoxy Silane Analogues and Functionalized Derivatives

Synthesis of Modified Dicyclopentyl(diethoxy)silane Structures

The synthesis of analogues of this compound is generally straightforward, allowing for systematic variation of the groups attached to the silicon atom. The primary methods involve Grignard reactions followed by alcoholysis, enabling targeted modifications to both the alkoxy and cyclopentyl groups.

The alkoxy groups (-OR') on the silane (B1218182) donor are known to be effective electron-donating moieties. researchgate.net Their nature influences the electronic environment of the silicon center and its interaction with the cocatalyst (e.g., triethylaluminum) and the active sites on the solid catalyst.

The synthesis of dicyclopentyl dialkoxy silanes can be readily adapted to incorporate different alkoxy groups. A common method involves the reaction of a dicyclopentyl dihalogenosilane with a desired alcohol. google.com Alternatively, a Grignard reagent, cyclopentyl magnesium halide, can be reacted with a tetraalkoxysilane (e.g., tetramethoxysilane (B109134) or tetraethoxysilane) to produce the corresponding dicyclopentyl dialkoxy silane. google.com By selecting a different tetraalkoxysilane or a different alcohol for the alcoholysis step, a wide variety of alkoxy groups can be introduced.

While methoxy (B1213986) and ethoxy groups are the most common, research has explored the impact of other variations. researchgate.netpowerchemical.net The electronic properties of the donor can be fine-tuned by changing the alkyl part of the alkoxy group. For instance, using more electron-donating alkyl groups can increase the Lewis basicity of the oxygen atoms. However, steric hindrance also plays a role; excessively bulky alkoxy groups may be sterically too hindered for effective coordination and deactivation of aspecific catalyst sites. researchgate.net This interplay between electronic and steric effects allows for the tailoring of the donor's performance to achieve desired polymer properties.

The steric bulk of the alkyl groups attached to the silicon atom is a critical factor in determining the stereoselectivity of a Ziegler-Natta catalyst system. In this compound, the two cyclopentyl groups provide a specific steric environment that favors the formation of highly isotactic polypropylene (B1209903). Modifying these moieties offers a direct route for steric tuning.

While direct substitution on the cyclopentyl ring is less commonly reported, a prevalent strategy for steric tuning involves replacing one or both cyclopentyl groups with other bulky alkyl or cycloalkyl groups. This creates a library of analogous donors with varied steric demands. A prominent example from research literature is the comparison of dicyclopentyldimethoxysilane (B162888) (DCPDMS or Donor-D) with cyclohexyl(methyl)dimethoxysilane (CHMDMS or Donor-C). mdpi.com Both are highly effective external donors, but the difference in the size and shape of the cyclopentyl versus cyclohexyl groups leads to distinct performance characteristics in terms of catalytic activity, hydrogen response, and the resulting polymer's molecular weight. mdpi.com

The synthesis of these asymmetrically substituted silanes, such as R(R')Si(OR'')₂, allows for fine-tuning of the steric environment. By carefully selecting the combination of bulky groups, researchers can control the spatial arrangement around the active sites, thereby influencing monomer insertion and suppressing stereo-errors during polymerization. google.comrsc.org This approach of modifying the alkyl moieties is fundamental to optimizing donor structure for specific grades of polypropylene.

Exploration of Novel Organosilicon Architectures for Enhanced Catalytic Performance

Research in Ziegler-Natta catalysis is continuously focused on developing novel electron donors that surpass the performance of conventional alkoxysilanes like this compound. nih.govrsc.org This has led to the exploration of entirely new organosilicon architectures designed to provide superior control over catalytic activity, stereospecificity, and polymer properties such as molecular weight distribution.

A significant advancement in this area is the development of aminosilanes. These compounds replace one or more alkoxy groups with nitrogen-containing ligands, such as piperidyl or pyrrolidinyl groups. mdpi.comelsevierpure.com For example, dipiperidyldimethoxysilane (DPPDMS) and dipyrrolidinyl dimethoxysilane (B13764172) (DPRDMS) have been investigated as external donors and compared directly with traditional donors like dicyclopentyldimethoxysilane (DCPDMS). mdpi.comelsevierpure.com

Studies have shown that aminosilanes can lead to a more pronounced decrease in catalytic activity compared to alkoxysilane donors, which is attributed to their stronger coordination to the titanium active sites. elsevierpure.com However, they can offer distinct advantages. For instance, in one study, the aminosilane (B1250345) dipiperidyldimethoxysilane produced polypropylene with a higher molecular weight and was more sensitive to hydrogen than DCPDMS. mdpi.com This allows for better control over the melt flow rate of the polymer. The fractionation results from the same study indicated that the aminosilane-based system produced polypropylene with the highest content of the highly isotactic fraction and the lowest content of the medium-isotactic fraction, especially at high hydrogen concentrations. mdpi.com

The data below compares the performance of a conventional dicyclopentyl donor with a novel aminosilane donor in propylene (B89431) polymerization.

| External Donor | Catalytic Activity (kg PP/g cat·h) | Isotacticity Index (%) | Melt Flow Rate (g/10 min) | Reference |

|---|---|---|---|---|

| Dicyclopentyldimethoxysilane (DCPDMS) | 35.6 | 98.5 | 6.5 | mdpi.com |

| Dipiperidyldimethoxysilane (DPPDMS) | 25.1 | 99.1 | 9.8 | mdpi.com |

This exploration of diverse architectures, including diethers, succinates, and other functionalized silanes, highlights a key trend in catalyst development: moving beyond simple structures to complex, multifunctional molecules that provide more precise control over the polymerization process.

Immobilization and Heterogenization Strategies for this compound-Based Donors

In the context of modern Ziegler-Natta catalysis, the term "heterogenization" primarily refers to the solid procatalyst component. These catalysts are complex formulations consisting of a titanium species (e.g., TiCl₄) and an internal electron donor immobilized on a high-surface-area support, which is typically magnesium chloride (MgCl₂). nih.govresearchgate.net This solid, heterogeneous procatalyst is then activated in the polymerization reactor by a cocatalyst, usually an aluminum alkyl like triethylaluminum (B1256330) (TEA).

This compound functions as an external electron donor. It is not part of the immobilized procatalyst but is added separately to the polymerization medium along with the cocatalyst. nih.govresearchgate.net The function of the external donor is intrinsically linked to its mobility in the liquid phase of the reactor. It interacts with and modifies both the cocatalyst and the surface of the solid catalyst. The external donor can selectively poison non-stereospecific active sites, convert aspecific sites into isospecific ones, and stabilize the active species. researchgate.net

Viii. Future Research Trajectories and Emerging Paradigms for Dicyclopentyl Diethoxy Silane

Integration with Advanced Catalyst System Architectures and Multi-Component Systems

Future research is focused on understanding the synergistic interactions between Dicyclopentyl(diethoxy)silane and novel internal donors, such as succinates, diethers, and fluorene derivatives, which are characteristic of fifth-generation and beyond Z-N catalysts. acs.orgippi.ac.ir The specific pairing of the internal and external donor is critical, as it can significantly influence catalyst activity, hydrogen response, and the final polymer's molecular weight and thermal properties. ippi.ac.ir For instance, studies have shown that replacing a conventional alkoxysilane external donor with other structures can enhance the catalyst's hydrogen response, which is crucial for controlling the polymer's melt flow rate. ippi.ac.irmdpi.com

Advanced catalyst architectures also involve modifying the physical structure of the MgCl₂ support to control pore architecture. mdpi.com The porosity and surface area of the support influence the distribution of active sites and the accessibility of those sites to the monomer and external donor. Future investigations will likely explore how the bulky dicyclopentyl groups of this compound interact with these engineered support surfaces to optimize active site formation and stability, thereby fine-tuning polymer properties. diva-portal.orgsinosil.com The goal is to create highly tailored catalyst systems where the external donor's structure is precisely matched with the internal donor and support morphology to achieve unprecedented control over polymer microstructure.

Exploration in Non-Propylene Olefin Polymerization and Copolymerization Systems

While this compound is primarily known for its role in isotactic polypropylene (B1209903) production, its application in the polymerization of other olefins and the synthesis of copolymers represents a significant area of future research. The presence of silane-type electron donors in ethylene polymerization and ethylene/α-olefin copolymerization with Z-N catalysts is an emerging field of study. buct.edu.cn

Research has shown that the addition of electron donors like dicyclopentyl dimethoxysilane (B13764172) (a closely related compound) in ethylene polymerization can reduce catalytic activity but increase the polymer's molecular weight and narrow its molecular weight distribution. buct.edu.cnresearchgate.net In ethylene/1-butene copolymerization, these donors lead to a more uniform chemical composition distribution, even though comonomer incorporation might be slightly reduced. buct.edu.cn This suggests a role for this compound in producing specialized linear low-density polyethylene (LLDPE) or other copolymers with highly controlled properties.

Future work will likely extend to a broader range of α-olefins, such as 1-hexene and 1-octene, to produce copolymers with tailored characteristics. mdpi.com The ability of this compound to modify the active sites of the catalyst could be leveraged to influence comonomer incorporation and distribution, which in turn dictates the final properties of the copolymer, such as flexibility, impact strength, and thermal behavior. The data below illustrates the typical effects of a dicyclopentyl-type silane (B1218182) donor on ethylene and ethylene/1-butene copolymerization compared to a system without a donor. buct.edu.cn

| Polymerization Type | Donor | Catalytic Activity (kg polymer/mol Ti·h) | Mw (g/mol) | MWD (Mw/Mn) | Comonomer Content (mol%) |

|---|---|---|---|---|---|

| Ethylene Homopolymerization | None | 350 | 250,000 | 5.5 | N/A |

| Ethylene Homopolymerization | D-donor | 280 | 310,000 | 4.2 | N/A |

| Ethylene/1-Butene Copolymerization | None | 320 | 230,000 | 6.1 | 3.5 |

| Ethylene/1-Butene Copolymerization | D-donor | 250 | 290,000 | 4.8 | 3.1 |

Application in Sustainable Polymerization Processes and Circular Economy Initiatives

This precise control over polymer microstructure (e.g., high isotacticity, narrower molecular weight distribution) leads to polymers with superior and more consistent mechanical properties, such as stiffness and tensile strength. mdpi.comdiva-portal.org This can enable "down-gauging," where thinner and lighter plastic parts can be manufactured without sacrificing performance, leading to significant material savings and a reduced carbon footprint in transportation.

Furthermore, producing a more homogeneous polymer product can be advantageous for recycling. Mechanical recycling processes benefit from clean, well-defined waste streams. By ensuring the production of polypropylene with consistent properties, this compound can contribute to higher-quality recycled materials, which are essential for closing the loop in a circular economy. researchgate.net Future research will focus on quantifying how donor-controlled polymer microstructures affect recyclability and the properties of post-consumer resins. Additionally, investigations into catalyst systems that operate under milder conditions or exhibit higher activity, thereby reducing energy consumption, represent another avenue for sustainable application.

Machine Learning and Data-Driven Approaches for Predicting and Optimizing Silane Donor Performance

A paradigm shift is occurring in catalyst design, moving from traditional trial-and-error experimentation to data-driven, predictive methodologies. acs.org Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for accelerating the discovery and optimization of catalyst systems, including the selection of external donors like this compound.

The performance of a silane donor is dependent on a complex interplay of variables, including its molecular structure, the type of internal donor, catalyst preparation methods, and polymerization conditions (temperature, pressure, hydrogen concentration). ippi.ac.ir Generating large datasets from high-throughput experimentation allows for the training of ML models that can predict catalyst behavior and final polymer properties.

Future research trajectories in this area involve:

Developing Quantitative Structure-Property Relationships (QSPR): Using ML algorithms to build models that correlate the structural features of various silane donors (e.g., steric bulk, electronic properties) with catalyst activity, stereoselectivity, and the resulting polymer's molecular weight.

In Silico Screening: Creating virtual libraries of potential silane donor molecules and using trained ML models to predict their performance. This allows researchers to screen thousands of candidates computationally and prioritize the most promising ones for synthesis and experimental validation, drastically reducing development time and cost.

Process Optimization: Employing AI to analyze real-time data from polymerization reactors and suggest optimal concentrations of this compound and other components to achieve specific target properties in the final polymer.

This data-driven approach will enable a more rational design of catalyst systems, moving beyond qualitative intuition to quantitative prediction and allowing for the fine-tuning of silane donor performance to meet the demands of advanced polymer applications. ippi.ac.ir

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Dicyclopentyl(diethoxy)silane in synthetic chemistry research?

- Methodological Answer : Characterization typically employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For MS, APCI (Atmospheric Pressure Chemical Ionization) coupled with high-resolution TOF (Time-of-Flight) detectors can identify the molecular ion peak ([M+H]⁺) and fragmentation patterns, as demonstrated in the identification of dicyclopentyl(dimethoxy)silane via m/z 229.1626 and fragment ions like m/z 159.0844 . For NMR, ²⁹Si DEPT (Distortionless Enhancement by Polarization Transfer) sequences are critical for resolving Si environments, though optimal signal enhancement requires adjustments to pulse sequences due to heteronuclear coupling dynamics .

Q. How can researchers determine the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Stability assessments should integrate gas chromatography (GC) with mass spectrometry to monitor hydrolysis byproducts (e.g., ethanol release) and degradation products. Accelerated aging studies under controlled humidity and temperature can quantify shelf-life. For purity, quantitative NMR (qNMR) using internal standards like tetramethylsilane (TMS) is recommended, as it accounts for residual solvents (e.g., triethylamine) and hydrolyzed species .

Advanced Research Questions

Q. How should conflicting in vivo and in vitro genotoxicity data for this compound be reconciled in risk assessment studies?

- Methodological Answer : Conflicting data require a weight-of-evidence approach. For example, in vitro assays (e.g., Vitotox® or Ames tests) showing negative results must be contextualized with in vivo findings. If in vivo micronucleus tests show dose-dependent effects (e.g., increased micronuclei in male mice at toxic doses), consider species-specific metabolic differences or secondary genotoxicity from cytotoxicity. Cross-species read-across data (e.g., from cyclohexyl-dimethoxy-silane analogs) should be validated with in silico tools (e.g., Derek Nexus™) to assess structural alerts .

Q. What experimental strategies are effective in elucidating the hydrolysis kinetics and condensation behavior of this compound?

- Methodological Answer : Use factorial design experiments to isolate variables like pH, silane concentration, and hydrolysis time. Kinetic studies via ²⁹Si NMR can track Si-O-Si bond formation, while FTIR monitors Si-OH intermediates. For condensation products, gel permeation chromatography (GPC) coupled with MALDI-TOF MS identifies oligomer distributions. Computational modeling (e.g., DFT) aids in predicting reaction pathways for cyclic vs. linear structures .

Q. How does the structural configuration of this compound influence its performance as a modifying agent in Ziegler-Natta catalytic systems?

- Methodological Answer : The cyclopentyl groups sterically hinder catalyst active sites, modulating polymer tacticity. Comparative studies using substituents like dimethyl or diisopropyl analogs (e.g., DIBDMS vs. DCPDMS) reveal that bulkier ligands reduce chain transfer rates, increasing isotactic polypropylene yields. Experimental validation involves catalyst activity tests (e.g., polymerization kinetics) and polymer characterization via SEM and GPC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.